2-Bromocyclooctan-1-one
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Description
Scientific Research Applications
Synthesis of Cyclopentenes and Methylenecyclopentenes : The allylmetalation of 1-silylalkynes by 2-bromozincmethyl-2-propenyl ethers, followed by Pd(0)-catalyzed cyclization, has been utilized for the one-pot synthesis of 4-methylenecyclopentenes. This process demonstrates the utility of 2-bromocyclooctan-1-one derivatives in creating complex cyclopentene structures (Louw et al., 1987).
Production of Macrocyclolipopeptide Dysoxylactam A : Dysoxylactam A, a macrocyclolipopeptide, has been isolated from plants and has shown to reverse multidrug resistance in cancer cells. This compound, containing a bromo-substituted cyclic structure, highlights the biomedical applications of brominated compounds (Liu et al., 2019).
Characterization and Stability of Brominated Flame Retardants : The study of 1,2,5,6-Tetrabromocyclooctane (TBCO), a brominated flame retardant used in various products, reveals insights into its environmental behavior and analysis. The structural characterization of its diastereomers demonstrates the significance of brominated cyclooctanes in industrial applications (Riddell et al., 2009).
Application in Multichannel Reactions : The reaction of 2-bromoenones with N-unsubstituted 1,2-diamines to form 1,4-diazabicyclo[4.1.0]hept-4-enes demonstrates the versatility of bromo-substituted compounds in complex multichannel chemical reactions (Muzalevskiy et al., 2016).
Synthesis of Cyclic Allenes and Bicyclo[4.3.0]nonenes : Palladium-catalyzed reactions involving various 2-bromo-3-exo-methylenecycloalkenes have led to the synthesis of endocyclic allenes and their application in stereoselective [2 + 2]cycloadditions with ketenes. This highlights the role of bromo-substituted cycloalkenes in creating cyclic structures for potential pharmaceutical and material science applications (Ogasawara et al., 2009).
properties
IUPAC Name |
2-bromocyclooctan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOBPZPTDOIEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclooctan-1-one |
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